2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-14-22-16(13-17(23-14)27-7-2-4-20-27)24-9-11-25(12-10-24)18-15-3-5-21-26(15)8-6-19-18/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMSMLJHKXUFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its therapeutic potential.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a pyrazole and pyrimidine core, which are known for their diverse biological activities. The presence of substituents such as piperazine and pyrazolo groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms involving cyclin-dependent kinase (CDK) inhibition. For instance, studies have demonstrated that related compounds effectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, indicating strong antiproliferative activity against human tumor cell lines such as HeLa and HCT116 .
Neurological Effects
In addition to its anticancer properties, this compound has potential applications in treating neurological disorders. Preliminary studies suggest that derivatives with similar structures exhibit anxiolytic-like and antidepressant-like activities by modulating serotonergic systems and interacting with GABAA receptors . For example, a related compound demonstrated significant anxiolytic effects in behavioral tests when administered to mice.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
- Pyrimidine Core Construction : Employing condensation reactions to form the pyrimidine structure.
- Piperazine Substitution : Introducing piperazine moieties through nucleophilic substitution reactions.
These synthetic pathways are crucial for obtaining high yields and purity of the final product .
Study 1: Anticancer Efficacy
In a recent study, researchers explored the anticancer efficacy of a closely related pyrazolo[1,5-a]pyrimidine derivative. The compound showed a significant reduction in cell viability in various cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest .
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological properties of a similar compound. Behavioral assays indicated that the compound exhibited both anxiolytic and antidepressant effects in animal models. The results suggested that these effects were mediated through interactions with serotonin receptors and modulation of GABAergic activity .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities. For example, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to act as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and is implicated in cancer metabolism. The development of AMPK inhibitors from this scaffold could lead to novel therapeutic strategies against various cancers .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that related pyrazole derivatives possess significant antibacterial activity against various strains of bacteria. This highlights the possibility of exploring 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine as a lead compound for developing new antimicrobial agents .
Neurological Disorders
Given its structural similarity to other compounds used in treating neurological disorders, there is potential for this compound to be evaluated for neuroprotective effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression.
Inflammatory Diseases
Research into pyrazole-based compounds has also indicated anti-inflammatory properties. The ability to inhibit specific pathways involved in inflammation could make this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine/Pyrazine Cores
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
- Key Differences :
- Position 2: Cyclopropyl group (vs. methyl in the target compound).
- Position 4: Difluoromethyl (CF₂H) substituent (vs. pyrazole).
- Implications :
- The cyclopropyl group may enhance metabolic stability by reducing oxidative metabolism.
- The difluoromethyl group could increase lipophilicity and influence target binding through electronegative interactions.
- Both compounds retain the piperazine-pyrazolo[1,5-a]pyrazine moiety, suggesting shared kinase-targeting activity .
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
- Key Differences :
- Core structure: Pyrazolo[1,5-a]pyrimidine (vs. pyrimidine in the target compound).
- Substituents: Difluorophenyl-pyrrolidine at position 5 and pyrazole at position 3.
- The difluorophenyl group enhances selectivity for TRK kinases, as demonstrated in .
Kinase Inhibitors with Piperazine/Piperidine Linkers
Dorsomorphin Dihydrochloride (6-[4-(2-(Piperidin-1-yl)ethoxy)phenyl]-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine)
- Key Differences :
- Linker: Piperidine-ethoxy group (vs. piperazine-pyrazolo[1,5-a]pyrazine in the target compound).
- Core: Pyrazolo[1,5-a]pyrimidine (vs. pyrimidine).
- Implications :
4-(6-(4-((6-Methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
- Key Differences :
- Substituents: Methoxypyridinyl-methylpiperazine and nitrile group.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
*Estimated using fragment-based methods.
- Key Observations :
- The target compound’s lower logP compared to Dorsomorphin suggests better aqueous solubility, critical for oral bioavailability.
- Piperazine linkers (vs. piperidine in Dorsomorphin) may reduce basicity, improving tissue penetration .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine-Piperazine Intermediate
Pyrazolo[1,5-a]pyrazine is synthesized via cyclization of aminopyrazoles with α,β-unsaturated carbonyl compounds. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form a dihydroxy intermediate, which is subsequently chlorinated with POCl₃. The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrazine core is selectively displaced by piperazine in a nucleophilic substitution reaction using K₂CO₃ in acetonitrile at room temperature.
Representative Reaction
Coupling to the Pyrimidine Core
The pyrazolo[1,5-a]pyrazine-piperazine intermediate is coupled to the 6-chloro-2-methyl-4-pyrazolylpyrimidine via a second SNAr reaction. Using catalytic amounts of palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enhances reactivity, particularly for electron-deficient pyrimidines. Alternatively, microwave-assisted conditions (120°C, 1 hour) in DMF with Cs₂CO₃ as the base achieve >80% yield.
Purification and Characterization
Final purification is performed via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:
-
¹H/¹³C NMR : Key signals include the pyrimidine C-2 methyl group (~δ 2.5 ppm) and pyrazole protons (~δ 7.5–8.5 ppm).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Sequential SNAr | High selectivity, minimal side reactions | Requires anhydrous conditions |
| Pd-catalyzed coupling | Efficient for electron-deficient systems | Cost of catalysts, ligand optimization |
| Microwave-assisted | Reduced reaction time | Specialized equipment required |
Scalability and Industrial Considerations
Batch processing in large-scale reactors (e.g., 100 L) with temperature-controlled jackets is preferred for steps involving POCl₃ or Pd catalysts. Continuous flow chemistry offers advantages for chlorination and coupling steps by improving heat transfer and reducing reaction times.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
